molecular formula C26H21N3O4 B2802018 5-(2-methoxybenzyl)-3-(4-methoxyphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline CAS No. 866342-57-6

5-(2-methoxybenzyl)-3-(4-methoxyphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline

Cat. No. B2802018
CAS RN: 866342-57-6
M. Wt: 439.471
InChI Key: MPWRPMIUPIYYHY-UHFFFAOYSA-N
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Description

5-(2-methoxybenzyl)-3-(4-methoxyphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline is a useful research compound. Its molecular formula is C26H21N3O4 and its molecular weight is 439.471. The purity is usually 95%.
BenchChem offers high-quality 5-(2-methoxybenzyl)-3-(4-methoxyphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2-methoxybenzyl)-3-(4-methoxyphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Novel Constrained Pyrazolo[4,3-c]quinoline Derivatives

A study detailed the synthesis of novel pyrazolo[4,3-c]quinoline derivatives, highlighting their potential as ligands for the estrogen receptor. These derivatives were synthesized from easily accessible 2,3-dihydro-1H-quinolin-4-ones, functionalized with different acylating agents, and subsequently condensed with phenyl(or 4-methoxyphenyl)hydrazines. This research demonstrates the versatility of pyrazolo[4,3-c]quinoline derivatives in drug discovery and development (Kasiotis, Fokialakis, & Haroutounian, 2006).

Synthesis and Characterization of Heterocyclic Compounds

Another research effort explored the synthesis of 1-hydroxy-substituted pyrazolo[3,4-c]- and pyrazolo[4,3-c]quinolines from 4- and 5-aryl-substituted 1-benzyloxypyrazoles. This synthesis established the pyridine B-ring in the terminal step, contributing to the development of compounds with potential pharmacological properties (Pawlas et al., 2000).

Antioxidant Activity Study

Research on the synthesis, antioxidant, and toxicological study of novel pyrimido quinoline derivatives from 4-hydroxy-3-acyl quinolin-2-one has shown significant antioxidant activities in some derivatives. This study underscores the importance of structural modification in enhancing the biological activities of pyrazolo[4,3-c]quinoline derivatives (Sankaran, Kumarasamy, Chokkalingam, & Mohan, 2010).

Regioselective Synthesis and Biological Activities

A study focused on the regioselective synthesis of spiroquinolines demonstrated an efficient, environmentally benign approach to novel antioxidant spiroquinoline derivatives. This work highlights the potential of these compounds in the development of new antioxidant agents with significant potency (Patel et al., 2022).

properties

IUPAC Name

5-(4-methoxyphenyl)-8-[(2-methoxyphenyl)methyl]-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2,4,6,9,11(15)-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N3O4/c1-30-18-9-7-16(8-10-18)25-20-14-29(13-17-5-3-4-6-22(17)31-2)21-12-24-23(32-15-33-24)11-19(21)26(20)28-27-25/h3-12,14H,13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPWRPMIUPIYYHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=CC5=C(C=C43)OCO5)CC6=CC=CC=C6OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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